molecular formula C16H24N6O3S B13415405 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

Cat. No.: B13415405
M. Wt: 380.5 g/mol
InChI Key: BBDRGKQECWZRRA-SDBHATRESA-N
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Description

9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuro[3,4-d][1,3]dioxol ring, and an aminopropylthio group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring, the introduction of the aminopropylthio group, and the attachment of the purine base. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a biochemical probe or therapeutic agent can be investigated. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms or cellular processes.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an antiviral, anticancer, or antimicrobial agent, pending further research and validation.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s aminopropylthio group may play a crucial role in binding to these targets, while the purine base could facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a comparable structure.

    Thioguanine: A purine analog with a thiol group, used as a chemotherapeutic agent.

Uniqueness

What sets 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine apart is its unique combination of a tetrahydrofuro[3,4-d][1,3]dioxol ring and an aminopropylthio group. This combination provides distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C16H24N6O3S

Molecular Weight

380.5 g/mol

IUPAC Name

9-[(3aR,4R,6S,6aS)-6-(3-aminopropylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine

InChI

InChI=1S/C16H24N6O3S/c1-16(2)24-11-9(6-26-5-3-4-17)23-15(12(11)25-16)22-8-21-10-13(18)19-7-20-14(10)22/h7-9,11-12,15H,3-6,17H2,1-2H3,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

BBDRGKQECWZRRA-SDBHATRESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CSCCCN)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CSCCCN)C

Origin of Product

United States

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